molecular formula C17H20N2O4S B2739023 3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034462-99-0

3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2739023
CAS No.: 2034462-99-0
M. Wt: 348.42
InChI Key: OZSQSWMGYAIGMH-UHFFFAOYSA-N
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Description

3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound characterized by its multi-functional groups and significant pharmaceutical potential. Its structure combines azetidine, oxazolidine, and thioether functionalities, making it a subject of interest in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, including:

  • Formation of the Azetidine Ring: : Starting from a suitable amino acid derivative, the azetidine ring is formed via cyclization, often using dehydrating agents like phosphorus oxychloride or thionyl chloride.

  • Introduction of the Propanoyl Group: : The 3-(4-(Methylthio)phenyl)propanoyl group is introduced through acylation reactions, utilizing acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

  • Formation of Oxazolidine-2,4-dione: : The final step involves the formation of the oxazolidine-2,4-dione moiety, achieved via cyclization with urea derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned steps to enhance yield and purity while minimizing environmental impact. This could include:

  • Continuous Flow Synthesis: : Increasing efficiency and scalability.

  • Green Chemistry Principles: : Utilizing safer solvents and reagents.

  • Catalysis: : Employing catalysts to lower energy requirements and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents like hydrogen peroxide or KMnO4, potentially modifying the thioether group.

  • Reduction: : Reduction of the oxazolidine ring can be achieved using lithium aluminum hydride or similar reagents.

  • Substitution: : The aromatic ring is susceptible to electrophilic substitution, with common reagents including halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Typical reagents and conditions include:

  • Oxidizing Agents: : H2O2, KMnO4.

  • Reducing Agents: : LiAlH4, NaBH4.

  • Acidic/Basic Catalysts: : H2SO4, NaOH.

Major Products

Reactions involving this compound can yield various products:

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Amines and alcohols.

  • Substitution Products: : Halogenated derivatives, nitro compounds.

Scientific Research Applications

3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has diverse applications across multiple fields:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Studied for its interactions with biological targets.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

Mechanism

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance:

  • Binding to Enzymes: : Inhibition or activation of enzymatic pathways.

  • Modulating Receptors: : Interaction with cellular receptors to alter signal transduction.

Molecular Targets and Pathways

Key targets include:

  • Enzymes: : Cyclooxygenase, proteases.

  • Receptors: : G-protein coupled receptors, ion channels.

Comparison with Similar Compounds

When compared to similar compounds, 3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione stands out due to its unique combination of structural features and functional groups. Similar compounds include:

  • Penicillin Derivatives: : Similar azetidine ring structure.

  • Oxazolidinones: : Comparable oxazolidine moiety.

  • Thioethers: : Presence of methylthio group.

Conclusion

The synthesis, reactions, applications, and mechanisms of this compound make it a versatile compound of significant scientific interest. Further research and development could unlock its full potential in various fields.

Properties

IUPAC Name

3-[[1-[3-(4-methylsulfanylphenyl)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-24-14-5-2-12(3-6-14)4-7-15(20)18-8-13(9-18)10-19-16(21)11-23-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSQSWMGYAIGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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